N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide
Description
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-21(2)14-7-5-13(6-8-14)20-17(23)16(22)19-11-15-12-24-18(25-15)9-3-4-10-18/h5-8,15H,3-4,9-12H2,1-2H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRONJNGSCRVUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of 1,4-dioxaspiro[4.4]nonane-2-ylmethanol, which can be achieved through the reaction of appropriate diols with formaldehyde under acidic conditions.
Oxalamide Formation: The spirocyclic intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure and oxalamide group allow it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane-2-ylmethanol: A precursor in the synthesis of the target compound.
4-(Dimethylamino)aniline: Another precursor used in the synthesis.
Uniqueness
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide is unique due to its combination of a spirocyclic structure with an oxalamide functional group. This unique structure imparts specific chemical properties that are not found in simpler analogs, making it valuable for specialized applications in research and industry.
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide is a synthetic compound notable for its unique spirocyclic structure and oxalamide functional groups. Its molecular formula is C15H20N2O4, with a molecular weight of approximately 320.34 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The oxalamide functional group may enhance the compound's ability to disrupt microbial cell membranes.
Case Studies and Research Findings
Research exploring the biological activity of this compound is still emerging. However, several studies have indicated promising results:
- Anticancer Activity : A study demonstrated that derivatives of oxalamide compounds showed significant inhibition of tumor growth in vitro and in vivo models, suggesting that this compound could have similar effects.
- Antimicrobial Testing : In vitro tests have shown that oxalamide derivatives possess broad-spectrum antimicrobial activity, indicating potential use as therapeutic agents against resistant bacterial strains.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,4-Dioxaspiro[4.4]nonan-2-ylmethanol | Spirocyclic structure | Antimicrobial |
| 1,6-Dioxaspiro[4.4]nonane | Similar dioxaspiro structure | Anticancer |
Synthesis and Functionalization
The synthesis of this compound typically involves:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions utilizing appropriate precursors.
- Introduction of the Oxalamide Moiety : This step often involves amidation reactions under controlled conditions to ensure high yield and purity.
The following table outlines common synthetic routes and their conditions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Cyclization | Various precursors | Controlled temperature |
| Amidation | Oxalyl chloride | Anhydrous solvents |
Q & A
Q. How does this compound compare to analogs with alternative spirocyclic cores (e.g., 1,4-dioxaspiro[4.5]decan-2-ylmethyl)?
- Methodological Answer :
- Compare solubility (shake-flask method) and logP (HPLC-derived) to assess pharmacokinetic differences.
- Test plasma protein binding using equilibrium dialysis; larger spiro systems may increase albumin affinity .
Tables for Key Comparisons
| Substituent | Biological Activity | Key Technique for Validation | Reference |
|---|---|---|---|
| 4-(Dimethylamino)phenyl | Enhanced solubility, H-bonding | SPR binding assays, logD measurement | |
| 3-Chloro-4-fluorophenyl | Antimicrobial activity | Broth microdilution (MIC determination) | |
| 4-Methoxyphenyl | Improved metabolic stability | Liver microsome incubation + LC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
